molecular formula C7H14O2 B13251770 2-Ethoxycyclopentan-1-ol

2-Ethoxycyclopentan-1-ol

Cat. No.: B13251770
M. Wt: 130.18 g/mol
InChI Key: CLFRTEKMZDRKMW-UHFFFAOYSA-N
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Description

2-Ethoxycyclopentan-1-ol is an organic compound with the molecular formula C7H14O2 It is a cyclopentane derivative where an ethoxy group is attached to the second carbon and a hydroxyl group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxycyclopentan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with ethyl alcohol in the presence of an acid catalyst to form 2-ethoxycyclopentanone, which is then reduced to this compound using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor with optimized conditions for temperature, pressure, and catalyst concentration to maximize yield and efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxycyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form cyclopentane derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: 2-Ethoxycyclopentanone or 2-ethoxycyclopentanal.

    Reduction: Cyclopentanol derivatives.

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxycyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-ethoxycyclopentan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The ethoxy group can participate in hydrophobic interactions, influencing the compound’s solubility and distribution in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxycyclopentan-1-ol: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Ethylcyclopentan-1-ol: Similar structure but with an ethyl group instead of an ethoxy group.

    Cyclopentanol: Lacks the ethoxy group, making it less hydrophobic.

Uniqueness

2-Ethoxycyclopentan-1-ol is unique due to the presence of both an ethoxy and a hydroxyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and potential biological activity.

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

2-ethoxycyclopentan-1-ol

InChI

InChI=1S/C7H14O2/c1-2-9-7-5-3-4-6(7)8/h6-8H,2-5H2,1H3

InChI Key

CLFRTEKMZDRKMW-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCCC1O

Origin of Product

United States

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